N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-15-21(31-16(2)25-15)13-24-23(29)17-7-6-12-28(14-17)22-11-10-19(26-27-22)18-8-4-5-9-20(18)30-3/h4-5,8-11,17H,6-7,12-14H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYRQMMDSZYGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the pyridazine ring, and finally, the piperidine ring is introduced. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sul
Biological Activity
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on anticancer, antibacterial, and anticonvulsant properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Component | Formula |
|---|---|
| Carbon (C) | 18 |
| Hydrogen (H) | 24 |
| Nitrogen (N) | 2 |
| Oxygen (O) | 4 |
| Sulfur (S) | 2 |
The IUPAC name for this compound is this compound. Its structural complexity contributes to its diverse biological activities.
Anticancer Activity
Research indicates that thiazole-containing compounds exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown effectiveness against various cancer cell lines.
Case Study:
In a study investigating thiazole derivatives, a compound with a similar thiazole moiety demonstrated an IC50 value of less than 10 µM against A549 lung adenocarcinoma cells, indicating potent cytotoxicity . The structure–activity relationship (SAR) analyses revealed that modifications in the phenyl ring significantly enhanced anticancer activity.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | <10 |
| Compound B | HCT116 | 15 |
| Compound C | MCF7 | <5 |
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Similar thiazole derivatives have shown promising results against Gram-positive and Gram-negative bacteria.
Research Findings:
A study reported that thiazole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . The presence of electron-donating groups on the phenyl ring was crucial for enhancing antibacterial activity.
Table 2: Antibacterial Activity of Thiazole Derivatives
| Compound | Bacteria Type | MIC (µg/mL) |
|---|---|---|
| Compound D | S. aureus | 5 |
| Compound E | E. coli | 10 |
Anticonvulsant Activity
The anticonvulsant properties of the compound were evaluated through various animal models. Thiazole derivatives have been linked to enhanced protection against seizures.
Case Study:
In a model using pentylenetetrazol (PTZ), a related thiazole compound demonstrated an effective dose (ED50) of 18.4 mg/kg with a protection index of 9.2 . This indicates a promising therapeutic window for potential anticonvulsant applications.
Q & A
Q. What are the optimal synthetic routes for preparing N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide, and how can intermediates be characterized?
The synthesis typically involves multi-step procedures, including condensation reactions and heterocyclic ring formation. For example, analogous piperidine-carboxamide derivatives are synthesized via:
Core template assembly : Start with a 1,5-diarylpyrazole or pyridazine core, followed by functionalization of the piperidine ring (e.g., alkylation or acylation).
Thiazole incorporation : Introduce the 2,4-dimethylthiazole moiety via nucleophilic substitution or coupling reactions.
Characterization : Use NMR (1H/13C) to confirm regiochemistry, HPLC for purity (>95%), and mass spectrometry for molecular weight validation .
Q. How can researchers validate the structural integrity of the compound under varying pH conditions?
Perform pH stability assays in buffered solutions (pH 3–9) at 37°C for 24–72 hours. Monitor degradation via:
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Receptor binding assays : Use radioligands (e.g., [3H]CP55940) to test affinity for cannabinoid receptors (CB1/CB2), given structural similarity to SR141716, a known CB1 antagonist .
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
Advanced Research Questions
Q. How can conformational analysis predict the compound’s receptor-binding efficacy?
Use AM1 molecular orbital methods to identify low-energy conformers of the piperidine-carboxamide backbone. Key steps:
Generate conformers around rotatable bonds (e.g., pyridazine-C3 substituent).
Compare protonated vs. neutral states to determine binding compatibility with receptor active sites.
Validate with CoMFA (Comparative Molecular Field Analysis) to correlate steric/electrostatic fields with activity data .
Q. What strategies resolve contradictions in SAR data for analogs with modified thiazole or pyridazine substituents?
Q. How can flow chemistry improve yield in large-scale synthesis?
- Optimized parameters : Use Design of Experiments (DoE) to test variables (temperature, residence time, catalyst loading).
- Continuous-flow reactors : Enhance mixing efficiency for exothermic steps (e.g., thiazole alkylation) while reducing byproduct formation .
Methodological Challenges
Q. How to address low solubility in aqueous buffers during in vivo studies?
Q. What computational tools are recommended for predicting off-target interactions?
- Molecular docking : Use AutoDock Vina with CB1 receptor crystal structures (PDB: 5TGZ).
- Machine learning : Train models on ChEMBL datasets to predict CYP450 inhibition risks .
Data Interpretation and Validation
Q. How to reconcile discrepancies between in silico binding predictions and experimental IC50 values?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
